molecular formula C20H15ClO3 B6411779 2-(3-Benzyloxyphenyl)-6-chlorobenzoic acid CAS No. 1261912-48-4

2-(3-Benzyloxyphenyl)-6-chlorobenzoic acid

Cat. No.: B6411779
CAS No.: 1261912-48-4
M. Wt: 338.8 g/mol
InChI Key: KGDVUABVZUFAKZ-UHFFFAOYSA-N
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Description

2-(3-Benzyloxyphenyl)-6-chlorobenzoic acid is an organic compound that features a benzyloxy group and a chlorine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Benzyloxyphenyl)-6-chlorobenzoic acid typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Suzuki-Miyaura coupling reaction with appropriate optimization for yield and purity.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(3-Benzyloxyphenyl)-6-chlorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Benzyloxyphenyl)-6-chlorobenzoic acid in biological systems is not well-documented. its structural features suggest potential interactions with enzymes or receptors involved in various biochemical pathways. The benzyloxy group may facilitate binding to hydrophobic pockets, while the chlorine atom could participate in halogen bonding .

Properties

IUPAC Name

2-chloro-6-(3-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClO3/c21-18-11-5-10-17(19(18)20(22)23)15-8-4-9-16(12-15)24-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDVUABVZUFAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(C(=CC=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692237
Record name 3'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261912-48-4
Record name 3'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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